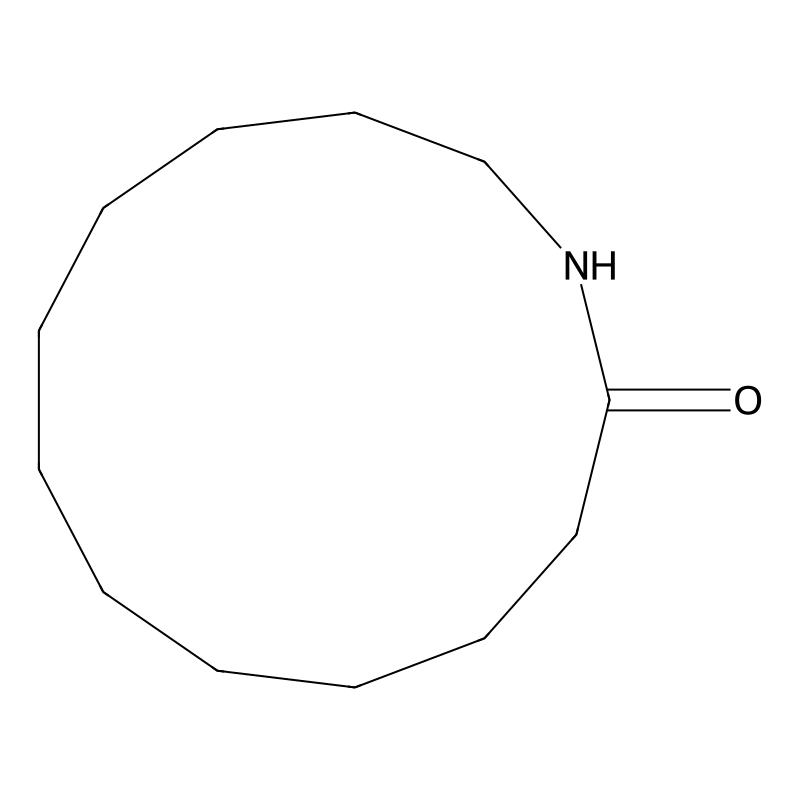

Laurolactam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

VIRTUALLY INSOL IN WATER

Synonyms

Canonical SMILES

Polymer Science and Engineering

- Nylon-12 Production: Laurolactam serves as the primary precursor for the synthesis of Nylon-12, a high-performance polymer known for its excellent mechanical strength, wear resistance, and low friction coefficient []. This polymer finds extensive applications in the automotive industry for manufacturing engine parts, fuel lines, and various components requiring durability and flexibility [].

- Development of Novel Polyamides: Research explores utilizing laurolactam as a building block for creating novel polyamides with tailored properties. By incorporating laurolactam with other monomers, scientists aim to develop polymers with enhanced thermal stability, flame retardancy, and biodegradability, expanding their potential applications in diverse fields [].

Biocatalysis and Environmental Remediation

- Microbial Degradation: Studies investigate the potential of specific microorganisms, like bacteria belonging to the genus Rhodococcus, to degrade laurolactam. These microbes possess enzymes capable of breaking down the laurolactam structure, offering a potential bioremediation approach for managing laurolactam-contaminated environments [].

- Enzyme Discovery and Characterization: Research focuses on identifying and characterizing novel enzymes from various sources, including bacteria and fungi, that can efficiently and selectively hydrolyze laurolactam. Understanding the mechanisms and specificities of these enzymes can pave the way for developing biocatalytic processes for various applications, including the synthesis of valuable chemicals and the degradation of laurolactam waste [].

Pharmaceutical Research and Development

- Drug Delivery Systems: Laurolactam-based polymers are being explored as potential materials for the development of controlled drug delivery systems. These systems aim to deliver drugs in a targeted and sustained manner, potentially improving therapeutic efficacy and reducing side effects [].

- Biocompatible Materials: Research investigates the use of laurolactam-derived polymers for creating biocompatible materials for various medical applications, such as implants and tissue engineering scaffolds. These materials offer potential advantages like good mechanical properties, biodegradability, and minimal cytotoxicity, making them suitable for interacting with living tissues [].

Laurolactam is an organic compound classified as a macrocyclic lactam, specifically a cyclic amide derived from 12-aminododecanoic acid. Its molecular formula is , and it is primarily recognized for its role as a monomer in the production of nylon-12 and various copolyamides. In its pure form, laurolactam appears as a white crystalline solid, while technical grades may present a beige color. It is insoluble in water but soluble in many organic solvents such as 1,4-dioxane, benzene, and cyclohexane .

- Formation of Cyclododecanone Oxime: Cyclododecanone reacts with hydroxylamine.

- Beckmann Rearrangement: The oxime undergoes rearrangement to form laurolactam when heated with a strong acid catalyst.

Alternative methods for synthesizing laurolactam include photonitrosation of cyclododecane followed by rearrangement of the resulting oxime .

The synthesis of laurolactam typically involves the following methods:

- Beckmann Rearrangement: The most common method involves converting cyclododecanone to its oxime and then rearranging it using concentrated sulfuric acid or other catalysts.

- Photonitrosation: Cyclododecane is treated with nitrosyl chloride under acidic conditions to produce cyclododecanone oxime, which is then rearranged to laurolactam.

- Alternative Catalytic Methods: Recent developments include using iron compounds to inhibit side reactions during the synthesis process .

The yields for these methods can be quite high, often exceeding 90% under optimized conditions .

Laurolactam is primarily used in the production of nylon-12 through ring-opening polymerization. It serves as a key monomer in producing high-performance engineering plastics and copolyamides, which are valued for their strength, flexibility, and chemical resistance. Additionally, it has applications in drug synthesis and potentially in other pharmaceutical formulations due to its biological activity .

Several compounds share structural similarities with laurolactam, particularly within the class of lactams and amides. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Caprolactam | Lactam | Used primarily for nylon-6 production; shorter carbon chain than laurolactam. |

| Nonanamide | Amide | Linear structure; lacks cyclic characteristics of lactams. |

| Dodecanol | Alcohol | No lactam structure; used in surfactants and lubricants. |

| Hexanoic Acid | Carboxylic Acid | Straight-chain fatty acid; serves different industrial purposes compared to lactams. |

Laurolactam's unique cyclic structure allows for specific polymerization behaviors not found in these similar compounds, particularly its ability to form high-performance materials like nylon-12 through ring-opening mechanisms .

Physical Description

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 12 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 4 of 12 companies with hazard statement code(s):;

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

25038-74-8

Wikipedia

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Plastics product manufacturing

Azacyclotridecan-2-one: ACTIVE